5-Methylchrysene

説明

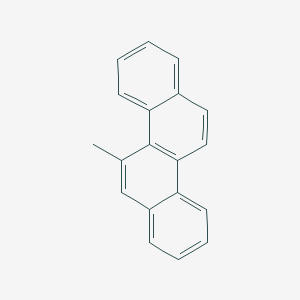

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-methylchrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHBXWHNJHENRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14 | |

| Record name | 5-METHYLCHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063143 | |

| Record name | 5-Methylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-methylchrysene appears as purple crystals. Water insoluble., Solid; Exhibits a brilliant bluish-violet fluorescence in ultraviolet light; [HSDB] | |

| Record name | 5-METHYLCHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Methylchrysene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 0.062 mg/L at 27 °C, Insoluble in water, Soluble in acetone | |

| Record name | 5-Methylchrysene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6979 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000025 [mmHg] | |

| Record name | 5-Methylchrysene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles (recyrstallized from benzene/ethanol) with a brilliant bluish-violet fluorescence in ultraviolet light | |

CAS No. |

3697-24-3 | |

| Record name | 5-METHYLCHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Methylchrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3697-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylchrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003697243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHYLCHRYSENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylchrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLCHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O66195MC8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methylchrysene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6979 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

117.5 °C | |

| Record name | 5-Methylchrysene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6979 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methylchrysene (CAS Number: 3697-24-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) of significant interest due to its potent carcinogenic and mutagenic properties.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties, metabolic pathways, toxicological profile, and analytical and synthetic methodologies related to this compound. The information is intended to serve as a detailed resource for professionals in research, drug development, and toxicology.

Physicochemical Properties

This compound is a solid crystalline substance that exhibits a characteristic bluish-violet fluorescence under ultraviolet light.[1][3] It is a carbopolycyclic compound with the molecular formula C₁₉H₁₄. Its lipophilic nature is evidenced by its poor solubility in water and solubility in various organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3697-24-3 | |

| Molecular Formula | C₁₉H₁₄ | |

| Molecular Weight | 242.31 g/mol | |

| Appearance | Purple crystals; Needles (recrystallized from benzene/ethanol) | |

| Melting Point | 117.5 °C | |

| Boiling Point | 465.14 °C (estimated) | |

| Vapor Pressure | 0.00000025 mmHg | |

| Water Solubility | 0.062 mg/L at 27 °C | |

| Organic Solvent Solubility | Soluble in acetone, chloroform, and methanol. | |

| UV λmax | 218, 269, 300, 312, 326 nm |

Spectroscopic Data

The structural elucidation of this compound and its metabolites relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete assignment of ¹H and ¹³C NMR resonances for this compound has been reported.

Table 2: ¹H and ¹³C NMR Chemical Shifts of this compound in CDCl₃

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 8.75 | 123.4 |

| 2 | 7.65 | 126.7 |

| 3 | 7.65 | 126.7 |

| 4 | 8.00 | 121.2 |

| 5-CH₃ | 3.12 | 20.7 |

| 6 | 8.80 | 128.7 |

| 7 | 7.95 | 128.0 |

| 8 | 7.60 | 126.6 |

| 9 | 7.60 | 126.6 |

| 10 | 7.95 | 128.0 |

| 11 | 8.70 | 123.2 |

| 12 | 8.05 | 121.5 |

| 4a | - | 131.6 |

| 4b | - | 127.3 |

| 6a | - | 131.7 |

| 10a | - | 127.3 |

| 12a | - | 130.4 |

| 12b | - | 125.0 |

Note: Data extracted from detailed spectroscopic investigations.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a prominent molecular ion peak (m/z 242) due to the stability of the aromatic system. Fragmentation is generally limited. High-resolution mass spectrometry can confirm the elemental composition.

Toxicology and Carcinogenicity

This compound is classified as a potent carcinogen and a strong tumor initiator, with activity comparable to that of benzo[a]pyrene. The International Agency for Research on Cancer (IARC) has classified it as "possibly carcinogenic to humans" (Group 2B). Its carcinogenicity is linked to its metabolic activation to reactive intermediates that bind to DNA, forming adducts and leading to mutations. Associated diseases include adenoma, carcinoma, and sarcoma. It is a known component of tobacco and marijuana smoke, as well as a product of incomplete combustion of organic materials.

Metabolic Pathways

The metabolic activation of this compound is a critical determinant of its carcinogenicity. The primary pathway involves its oxidation by cytochrome P450 (CYP) enzymes to form diol epoxides.

Metabolic Activation to a Diol Epoxide

The key steps in the metabolic activation of this compound are:

-

Epoxidation: Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, catalyze the epoxidation of the 1,2-double bond to form an epoxide.

-

Hydrolysis: Epoxide hydrolase converts the epoxide to trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol), which is the proximate carcinogen.

-

Second Epoxidation: Further oxidation of the diol by CYP enzymes yields the ultimate carcinogen, a diol epoxide (5-MC-1R,2S-diol-3S,4R-epoxide). This highly reactive electrophile can then form covalent adducts with nucleophilic sites in DNA, primarily at the N² position of guanine.

Other Metabolic Pathways

In addition to the diol epoxide pathway, other metabolic transformations occur in human hepatoma (HepG2) cells, including the formation of ortho-quinones and bis-electrophiles. These pathways may also contribute to the toxicity of this compound. Hydroxylation of the methyl group, catalyzed by CYP3A4, is another minor metabolic route.

Caption: Metabolic activation of this compound to its ultimate carcinogenic form.

Experimental Protocols

Synthesis of this compound via Photochemical Cyclization (Mallory Reaction)

This method involves the photochemical cyclization of a stilbene analog.

Materials:

-

1-(1-phenylprop-1-en-2-yl)naphthalene

-

Cyclohexane (or Benzene)

-

Iodine (catalytic amount)

-

High-pressure mercury lamp with a Pyrex filter

Procedure:

-

Prepare a dilute solution of 1-(1-phenylprop-1-en-2-yl)naphthalene in cyclohexane (e.g., 0.02 M).

-

Add a catalytic amount of iodine to the solution.

-

Irradiate the solution with a high-pressure mercury lamp fitted with a Pyrex filter to block short-wavelength UV light.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel followed by recrystallization to yield pure this compound.

In Vitro Metabolism using Human Liver Microsomes

This protocol is used to study the formation of metabolites of this compound.

Materials:

-

Human liver microsomes

-

This compound stock solution (in a suitable solvent like DMSO)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and human liver microsomes in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a small volume of the this compound stock solution. The final substrate concentration typically ranges from 0.1 to 10 µM.

-

Incubate the reaction at 37°C with gentle shaking for a specified time (e.g., 15, 30, or 60 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Vortex the mixture and centrifuge at high speed to precipitate the proteins.

-

Transfer the supernatant to a new tube for analysis of metabolites by HPLC-UV/FLD or LC-MS.

References

- 1. TABLE 3-2, Physical and Chemical Properties of Polycyclic Aromatic Hydrocarbonsa - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound CAS#: 3697-24-3 [m.chemicalbook.com]

- 3. This compound | C19H14 | CID 19427 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 5-Methylchrysene: Physical and Chemical Properties

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a four-ring chrysene structure with a methyl group substitution.[1][2] It is not produced commercially but is formed from the incomplete combustion of organic materials, such as in tobacco smoke, gasoline exhaust, and forest fires.[1][2] Recognized as a potent carcinogen and tumor initiator in animal studies, this compound's toxicity is primarily linked to its metabolic activation into reactive intermediates that form DNA adducts.[3] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, its metabolic pathways, and relevant experimental protocols.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, analysis, and understanding its environmental fate.

General and Physical Properties

| Property | Value | Source |

| Appearance | Purple crystals; White to off-white solid; Exhibits brilliant bluish-violet fluorescence under UV light. | |

| Melting Point | 117.5 °C | |

| 115-118 °C | ||

| 118.3 °C | ||

| Boiling Point | 465.14 °C (estimated) | |

| Vapor Pressure | 0.00000025 mmHg | |

| Water Solubility | 0.062 mg/L (at 27 °C) | |

| Other Solubilities | Soluble in acetone, chloroform, and methanol. |

Molecular and Spectroscopic Data

| Property | Value | Source |

| Chemical Formula | C₁₉H₁₄ | |

| Molar Mass | 242.3 g/mol | |

| CAS Number | 3697-24-3 | |

| UV λmax | 218, 269, 300, 312, 326 nm | |

| Mass Spectrum | Top Peak (m/z): 242 |

Metabolic Activation and Toxicity

The carcinogenicity of this compound is not inherent to the molecule itself but results from its metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. This process converts the relatively inert PAH into highly reactive electrophilic metabolites that can covalently bind to DNA, forming adducts that may lead to mutations and initiate carcinogenesis.

The primary metabolic activation pathway involves the formation of a diol-epoxide. This compound is first oxidized to its proximate carcinogen, trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol). This intermediate is then further converted to the ultimate carcinogen, a bay-region diol-epoxide, which is highly reactive towards nucleophilic sites on DNA bases like guanine.

Metabolic Activation Pathway of this compound

Caption: Metabolic activation of this compound to its ultimate carcinogenic form.

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound and its metabolites, compiled from cited research literature.

Photochemical Synthesis of Methylchrysenes

A common method for synthesizing methylchrysenes, including this compound, is through the photochemical cyclization of corresponding stilbenoid precursors, known as the Mallory reaction.

Methodology:

-

Precursor Synthesis: Synthesize the appropriate stilbenoid precursor via a Wittig reaction between a suitable naphthyl Wittig salt and a substituted benzaldehyde.

-

Photochemical Reaction Setup:

-

Dissolve the stilbenoid precursor in a suitable solvent (e.g., cyclohexane, toluene) in a quartz glass immersion well fitted with a Pyrex filter. The concentration is typically in the range of 3–13 mM.

-

Add a catalytic or stoichiometric amount of iodine, which facilitates the oxidative cyclization.

-

Degas the solution and maintain an inert atmosphere (e.g., under a stream of N₂).

-

-

Irradiation: Irradiate the solution using a medium-pressure mercury lamp (e.g., 400 W) for several hours (e.g., 12-40 hours), monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product using flash chromatography on silica gel to isolate the this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and melting point analysis.

Analysis of this compound-DNA Adducts by HPLC-MS/MS

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying DNA adducts formed from this compound exposure.

Methodology:

-

DNA Isolation:

-

Isolate high-quality DNA from exposed biological samples (tissues or cells) using standard protocols such as phenol-chloroform extraction or commercial kits.

-

Ensure the removal of proteins and other contaminants that could interfere with the analysis.

-

-

DNA Hydrolysis:

-

Enzymatically hydrolyze the purified DNA to its constituent deoxyribonucleosides. This process releases the this compound-modified deoxyribonucleosides.

-

-

Sample Enrichment (Optional):

-

For samples with very low levels of adducts, use Solid Phase Extraction (SPE) with a C18 cartridge to enrich the adducts and remove salts and other polar impurities.

-

-

HPLC Separation:

-

Separate the hydrolyzed DNA components using reverse-phase HPLC. A C18 column is typically used with a gradient elution program, often involving a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.

-

-

MS/MS Detection:

-

Introduce the HPLC eluent into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Monitor for the specific parent-to-daughter ion transitions of the this compound-deoxyguanosine adduct to ensure specific and sensitive quantification.

-

Logical Workflow for Carcinogenicity Assessment

Caption: Workflow for assessing the carcinogenic potential of this compound.

References

5-Methylchrysene: A Technical Guide to its Environmental Provenance and Distribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sources and environmental occurrence of 5-methylchrysene, a polycyclic aromatic hydrocarbon (PAH) of significant toxicological interest. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the environmental pathways of this compound.

Introduction to this compound

This compound is a five-ring polycyclic aromatic hydrocarbon that is not produced commercially.[1] It is formed as a byproduct of the incomplete combustion of organic materials.[1] Structurally a derivative of chrysene, the addition of a methyl group in the 5-position significantly enhances its carcinogenic potential, making it a compound of concern for human health and environmental monitoring. It is recognized as a carcinogen and is subject to environmental regulations as part of the broader group of PAHs.

Sources of this compound

The primary sources of this compound are anthropogenic, arising from various combustion processes. Natural sources also contribute to its environmental presence.

2.1. Anthropogenic Sources

-

Incomplete Combustion: The most significant source of this compound is the incomplete burning of a wide range of organic substances, including coal, oil, gas, wood, and garbage.[1]

-

Tobacco and Marijuana Smoke: this compound is a known component of tobacco and marijuana smoke, leading to direct human exposure and environmental release.[1]

-

Vehicle Emissions: Gasoline engine exhaust is a notable source of this compound in urban and near-roadway environments.[2]

-

Industrial Processes: Emissions from industrial activities that involve the combustion of fossil fuels are significant contributors.

-

Coal Tar and Asphalt: this compound is found in coal tar and asphalt, materials used in paving and roofing, which can release the compound into the environment through volatilization and wear.

2.2. Natural Sources

-

Volcanoes and Forest Fires: Natural combustion events such as volcanic eruptions and forest fires release this compound and other PAHs into the atmosphere.

-

Crude Oil and Coal: this compound is a natural component of crude oil and coal deposits.

Environmental Occurrence and Quantitative Data

This compound is ubiquitously distributed in the environment, with detectable concentrations in various matrices. The following tables summarize the reported quantitative data for this compound in air, cigarette smoke, and sediment.

Table 1: Concentration of this compound in Air

| Environmental Matrix | Location/Source Details | Concentration Range | Units |

| Indoor Air | Homes in Xuan Wei, China burning smoky coal | 1.6 - 17 | µg/m³ |

| Indoor Air | Homes in Xuan Wei, China burning smokeless coal | 0.21 - 3.5 | µg/m³ |

| Indoor Air | Homes in Xuan Wei, China burning wood | 0.03 - 0.05 | µg/m³ |

| Outdoor Air (PM2.5) | Near an 8-lane highway in Raleigh, NC, USA | 13 - 21 | pg/m³ |

Table 2: Concentration of this compound in Cigarette Smoke

| Source | Brand/Type | Concentration Range | Units |

| Mainstream Smoke | U.S. domestic brand cigarettes | 2.5 - 3.9 | ng/cigarette |

Table 3: Concentration of this compound in Sediment

| Environmental Matrix | Location/Source Details | Concentration Range | Units |

| Salt Marsh Sediment | Bay of Cadiz, Spain (near wastewater treatment plant outflows) | <2.00 - 229.50 | ng/g |

| River Sediment | Black River, Lorain, OH, USA (near coking ovens) | Detected (unquantified) | - |

Experimental Protocols for Environmental Analysis

The accurate quantification of this compound in environmental samples requires robust analytical methodologies. The following sections outline typical protocols based on widely accepted methods for PAH analysis.

4.1. Sample Collection

-

Air: Airborne particulate matter is typically collected by drawing a known volume of air through a quartz fiber filter using a high-volume sampler, as detailed in EPA Method TO-13A .

-

Water: Water samples are collected in amber glass bottles to prevent photodegradation. If residual chlorine is present, it is quenched with sodium thiosulfate, following procedures outlined in EPA Method 8310 .

-

Soil and Sediment: Surface soil or sediment samples are collected using stainless steel scoops or corers and stored in glass jars.

4.2. Sample Extraction

-

Air Filters: Filters are typically extracted using Soxhlet extraction with a suitable solvent like dichloromethane (DCM) or a mixture of hexane and acetone.

-

Water: Solid-Phase Extraction (SPE) is commonly employed for water samples. The water is passed through a C18 cartridge, which retains the PAHs. The analytes are then eluted with a solvent such as DCM, as described in EPA Method 8310 .

-

Soil and Sediment: Soxhlet extraction or ultrasonic agitation with a solvent mixture (e.g., hexane:acetone) are common techniques for extracting PAHs from solid matrices, as outlined in EPA Method 8270E .

4.3. Sample Cleanup

Crude extracts from environmental samples often contain interfering compounds that must be removed prior to instrumental analysis. A common cleanup technique involves column chromatography using silica gel or Florisil. The extract is passed through the column, and different solvent fractions are collected to isolate the PAHs from other organic compounds.

4.4. Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and reliable technique for the quantification of this compound. The sample extract is injected into a gas chromatograph, which separates the individual PAHs. The mass spectrometer then detects and quantifies the target analytes based on their unique mass-to-charge ratio. Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity.

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection: HPLC is another powerful technique for PAH analysis. It is particularly useful for separating isomeric PAHs. Fluorescence detection is highly sensitive for many PAHs, including this compound.

Environmental Fate, Transport, and Bioaccumulation

The environmental behavior of this compound is governed by its physicochemical properties.

-

Atmospheric Fate: In the atmosphere, vapor-phase this compound is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 0.1 days. Particulate-phase this compound can be removed from the atmosphere through wet and dry deposition.

-

Soil and Sediment Fate: this compound is expected to be immobile in soil due to its high octanol-water partition coefficient (Koc). It is resistant to biodegradation, with an estimated soil half-life similar to chrysene (2-2.7 years).

-

Water Fate: In aquatic environments, this compound is expected to adsorb strongly to suspended solids and sediment. Volatilization from water surfaces can occur but is attenuated by this adsorption.

-

Bioaccumulation: As a PAH with five aromatic rings, this compound has a high potential for bioaccumulation in aquatic organisms. It can be taken up by organisms from the surrounding water and can also accumulate through the food chain. Studies have also shown that this compound can bind to DNA in organisms, forming DNA adducts, which is a critical step in its carcinogenic mechanism.

Visualizing Environmental Pathways

The following diagrams illustrate the key relationships and pathways described in this guide.

Conclusion

This compound is a widespread environmental contaminant originating primarily from the incomplete combustion of organic materials. Its presence in air, water, soil, and sediment, coupled with its persistence and bioaccumulative potential, underscores the importance of continued monitoring and research. The methodologies outlined in this guide provide a framework for the accurate detection and quantification of this compound, which is essential for assessing human and ecological risks associated with this potent carcinogen. Further research is warranted to expand the quantitative database for this compound in a wider range of environmental matrices and to better understand its long-term ecological impacts.

References

5-Methylchrysene in Tobacco Smoke and Coal Combustion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic materials.[1][2] It is recognized as a potent carcinogen, significantly more so than its parent compound, chrysene.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its presence in tobacco smoke and coal combustion emissions, its metabolic activation leading to carcinogenesis, and the analytical methodologies used for its detection and quantification. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development investigating the toxicology and carcinogenic mechanisms of this compound.

Quantitative Data on this compound

This compound has been quantified in various sources, primarily in tobacco smoke and emissions from coal combustion. The following tables summarize the reported concentrations.

Table 1: Concentration of this compound in Tobacco Products

| Source | Concentration Range | Notes |

| Mainstream Smoke (U.S. Domestic Cigarettes) | 2.5-3.9 ng/cigarette | Limit of detection in smoke reported as 0.94 pg.[1] |

| Mainstream Smoke (U.S. Blended Nonfilter Cigarette) | 0.6 ng/cigarette | Part of a detailed analysis of methylchrysene isomers. |

| Smokeless Tobacco (Moist Snuff with fire-cured tobacco) | 921 - 9,070 ng/g of product | Total PAH levels were measured, including this compound. |

Table 2: Concentration of this compound from Coal Combustion

| Source of Emission | Concentration Range | Notes |

| Indoor Air (Smokey Coal Combustion in Chinese homes) | 1.6 - 17 µg/m³ | Particulate samples (<10 µm) were collected in homes in Xuan Wei county. |

| Indoor Air (Smokeless Coal Combustion in Chinese homes) | 0.21 - 3.5 µg/m³ | Particulate samples (<10 µm) were collected in homes in Xuan Wei county. |

| Fly Ash (Hard Coal Combustion, 8-25 mm grain size) | 0.635 ± 0.079 mg/kg DW | Represents the high molecular weight PAH fraction, which includes this compound. |

Metabolic Activation and Carcinogenic Pathway

The carcinogenicity of this compound is attributed to its metabolic activation into reactive metabolites that can bind to DNA, forming adducts that can lead to mutations and initiate cancer. The primary pathway involves oxidation by cytochrome P450 enzymes to form dihydrodiol epoxides.

The metabolic activation of this compound is a critical process in its carcinogenicity. The following diagram illustrates the key steps in this pathway, from the parent compound to the formation of DNA adducts.

References

5-Methylchrysene: A Comprehensive Toxicological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH), is a potent environmental carcinogen found in tobacco smoke, polluted air, and as a product of incomplete combustion of organic materials.[1][2] Classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC), there is sufficient evidence of its carcinogenicity in experimental animals.[1][3] This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a focus on its metabolism, genotoxicity, and carcinogenicity. Quantitative data are summarized, key experimental methodologies are detailed, and critical biological pathways are visualized to support researchers, scientists, and drug development professionals in understanding and mitigating the risks associated with this compound.

Physicochemical Properties and Exposure

This compound (5-MC) is a solid crystalline substance with the chemical formula C₁₉H₁₄.[1] It is insoluble in water but soluble in organic solvents like acetone. Human exposure primarily occurs through inhalation of contaminated air and tobacco smoke, as well as ingestion of contaminated food and water.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₄ | |

| Molar Mass | 242.321 g·mol⁻¹ | |

| Melting Point | 117.5 °C | |

| Water Solubility | 0.062 mg/L at 27 °C | |

| Vapor Pressure | 2.5 x 10⁻⁷ mmHg | |

| Appearance | Purple crystals |

Toxicokinetics and Metabolism

The toxicity of this compound is intrinsically linked to its metabolic activation into reactive intermediates that can bind to cellular macromolecules, including DNA. The primary pathway for this activation involves cytochrome P450 (CYP) enzymes.

Metabolic Activation

The metabolic activation of this compound predominantly follows the diol-epoxide pathway. Initially, CYP enzymes, particularly CYP1A1 and CYP1B1, oxidize this compound to form arene oxides. These are then hydrated by epoxide hydrolase to yield dihydrodiols, with the major proximate carcinogen being trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MC-1,2-diol). This dihydrodiol is further oxidized by CYP enzymes to form the ultimate carcinogen, 5-MC-1,2-diol-3,4-epoxide, a highly reactive species that can form covalent adducts with DNA.

In human liver, CYP1A2 and CYP2C10 are key enzymes in this activation, while CYP1A1 plays a more significant role in the lungs. Another metabolic pathway involves the formation of an ortho-quinone.

Detoxification

The reactive diol-epoxides of this compound can be detoxified through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). Co-expression of human GSTP1 has been shown to protect cells against the cytotoxicity and mutagenicity of this compound and its 1,2-dihydrodiol intermediate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cytotoxicity and mutagenicity of this compound and its 1,2-dihydrodiol in V79MZ cells modified to express human CYP1A1 or CYP1B1, in the presence or absence of human GSTP1 coexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C19H14 | CID 19427 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Carcinogenic Potential of 5-Methylchrysene in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke and products of incomplete combustion, is a potent carcinogen in mammals.[1][2][3] This technical guide provides an in-depth analysis of its carcinogenic properties, focusing on its metabolic activation, DNA adduct formation, and tumorigenicity. Quantitative data from key experimental studies are summarized, and detailed methodologies are provided to aid in the design and interpretation of related research. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate a clear understanding of the core concepts.

Introduction

This compound is a five-ringed polycyclic aromatic hydrocarbon that has been classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B), with sufficient evidence for its carcinogenicity in experimental animals.[1][4] It is considered a strong complete carcinogen and a potent tumor initiator. The presence of a methyl group in the "bay region" of the chrysene structure significantly enhances its carcinogenic activity compared to the parent compound, chrysene. This guide will explore the molecular mechanisms underlying the carcinogenicity of this compound, providing a comprehensive resource for professionals in the fields of toxicology, cancer research, and drug development.

Metabolic Activation of this compound

The carcinogenicity of this compound is dependent on its metabolic activation to reactive intermediates that can covalently bind to DNA, forming DNA adducts and leading to mutations. The primary pathway for metabolic activation is the diol epoxide pathway.

Initially, this compound is oxidized by cytochrome P450 (CYP) enzymes, primarily CYP1A1, CYP1A2, and CYP2C10 in the liver and CYP1A1 in the lungs, to form arene oxides. These are then hydrated by epoxide hydrolase to form dihydrodiols. The key proximate carcinogen is trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol). This dihydrodiol is further oxidized by CYP enzymes to form the ultimate carcinogen, a bay-region diol epoxide: (+/-)-trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (anti-DE-I). This highly reactive electrophile can then form stable adducts with DNA.

DNA Adduct Formation

The ultimate carcinogen, anti-DE-I, readily reacts with cellular macromolecules, most importantly DNA. It forms covalent adducts primarily at the exocyclic amino groups of deoxyguanosine and deoxyadenosine. The formation of these adducts can lead to miscoding during DNA replication, resulting in mutations (such as G to T transversions) in critical genes like tumor suppressor genes (e.g., p53) and oncogenes.

Studies have shown that the bay region diol epoxide with the methyl group and the epoxide ring in the same bay region (DE-I) is more tumorigenic and has a higher reactivity with DNA compared to the diol epoxide where these are in different bay regions (DE-II). The presence of the methyl group in the bay region is thought to cause steric hindrance that forces the epoxide ring out of the plane of the molecule, enhancing its reactivity and subsequent carcinogenicity.

Quantitative Carcinogenicity Data

Numerous studies in animal models have demonstrated the potent carcinogenic activity of this compound and its metabolites. The following tables summarize key quantitative data from these studies.

Table 1: Tumor-Initiating Activity on Mouse Skin

| Compound | Total Initiating Dose | Tumor Incidence (%) | Tumors per Animal | Reference |

| This compound | 30 µg | 75 | 3.0 | |

| 1,2-Dihydro-1,2-dihydroxy-5-methylchrysene | 30 µg | 95 | 7.3 | |

| 7,8-Dihydro-7,8-dihydroxy-5-methylchrysene | 30 µg | 50 | 1.1 | |

| 9,10-Dihydro-9,10-dihydroxy-5-methylchrysene | 30 µg | 0 | 0 | |

| anti-DE-I | 100 nmol | - | 4.4 | |

| anti-DE-II | 100 nmol | - | 0 |

Table 2: Tumorigenicity in Newborn Mice

| Compound | Total Dose (nmol) | Organ | Tumor Incidence (%) | Tumors per Mouse | Reference |

| anti-DE-I | 56 | Lung | - | 4.6 | |

| anti-DE-I | 56 | Liver | - | 1.2 |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the carcinogenicity of this compound.

Mouse Skin Tumor Initiation-Promotion Assay

This assay is widely used to evaluate the tumor-initiating potential of chemical compounds.

-

Animal Model: Female CD-1 or ICR/Ha mice are commonly used.

-

Initiation: A single topical application of the test compound (e.g., this compound or its metabolites) dissolved in a suitable solvent like acetone is applied to the shaved dorsal skin of the mice.

-

Promotion: Beginning one to two weeks after initiation, a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, usually two to three times per week, for a period of 20-25 weeks.

-

Observation and Data Collection: The animals are observed weekly for the appearance of skin tumors (papillomas). The number of tumors per mouse and the percentage of tumor-bearing mice are recorded.

-

Histopathology: At the end of the study, skin tumors are often examined histopathologically to confirm the diagnosis and identify malignant progression to carcinomas.

Newborn Mouse Tumorigenicity Assay

This model is sensitive for assessing the complete carcinogenic potential of compounds.

-

Animal Model: Newborn (within 24 hours of birth) ICR/Ha or similar mouse strains are used.

-

Dosing: The test compound is administered via intraperitoneal (i.p.) injection on specific days of life (e.g., days 1, 8, and 15). The compound is typically dissolved in a vehicle like dimethyl sulfoxide (DMSO).

-

Weaning and Observation: The mice are weaned at approximately 21 days of age and then housed by sex. They are observed for a long period, often up to 35 weeks or longer, for the development of tumors.

-

Necropsy and Histopathology: At the termination of the study, a complete necropsy is performed. All major organs, particularly the lungs and liver, are examined for tumors. Tissues are collected for histopathological confirmation of tumor types.

-

Data Analysis: The number of tumors per animal and the percentage of animals with tumors in specific organs are calculated and statistically analyzed.

Conclusion

This compound is a potent genotoxic carcinogen that requires metabolic activation to exert its effects. The formation of a bay-region diol epoxide, anti-DE-I, is the critical step in its activation pathway, leading to the formation of DNA adducts that can initiate the process of carcinogenesis. Quantitative data from mouse skin and newborn mouse bioassays confirm its strong tumor-initiating and carcinogenic activity. The detailed experimental protocols and visual aids provided in this guide offer a valuable resource for researchers investigating the mechanisms of PAH-induced cancer and for professionals involved in the assessment of carcinogenic risk. A thorough understanding of the carcinogenic potential of this compound is crucial for developing effective strategies for cancer prevention and for the safety assessment of environmental and occupational exposures.

References

The Carcinogenic Mechanism of 5-Methylchrysene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylchrysene (5-MeC), a polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke and other combustion products, is a potent carcinogen.[1] Its carcinogenicity is not inherent but arises from metabolic activation to reactive intermediates that bind to cellular macromolecules, primarily DNA. This guide delineates the core mechanisms of this compound's carcinogenicity, focusing on its metabolic activation, the formation of DNA adducts, and the subsequent mutagenic and tumorigenic consequences. Detailed experimental protocols and quantitative data are provided to offer a comprehensive resource for researchers in toxicology, oncology, and drug development.

Metabolic Activation of this compound

The carcinogenicity of this compound is initiated by its metabolic activation, a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes.[2][3] This process converts the chemically inert 5-MeC into highly reactive electrophilic metabolites, specifically dihydrodiol epoxides.[2]

The principal pathway involves the formation of a "bay-region" dihydrodiol epoxide. The presence of a methyl group in the bay region of this compound significantly enhances its carcinogenicity compared to its unmethylated counterpart, chrysene.[4] This methyl group is thought to induce steric hindrance that forces the epoxide ring out of the plane of the molecule, increasing its reactivity towards DNA.

The key steps in the metabolic activation of this compound are:

-

Epoxidation: Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, catalyze the initial epoxidation of 5-MeC. In human liver, CYP1A2 and CYP2C10 are also important, while in the lungs, CYP1A1 plays a major role.

-

Hydration: The resulting epoxide is hydrated by epoxide hydrolase to form a trans-dihydrodiol. The major proximate carcinogen is trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol).

-

Second Epoxidation: The dihydrodiol is then further oxidized by CYP enzymes to form a highly reactive dihydrodiol epoxide. The ultimate carcinogen is predominantly the anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (anti-DE-I).

An alternative, though less significant, metabolic activation pathway involves hydroxylation of the methyl group, catalyzed by CYP3A4, to produce 5-hydroxymethylchrysene, which can then be converted to a reactive sulfate ester.

dot

Caption: Metabolic activation pathway of this compound leading to carcinogenesis.

DNA Adduct Formation

The ultimate carcinogenic metabolite, the bay-region dihydrodiol epoxide of this compound, is highly electrophilic and readily reacts with nucleophilic sites on DNA, forming covalent adducts. These adducts are critical initiating events in chemical carcinogenesis.

The primary targets for adduction are the exocyclic amino groups of deoxyguanosine (dG) and deoxyadenosine (dA). The major adduct formed is with the N2 position of deoxyguanosine. Studies have shown that this compound preferentially forms DNA adducts from the bay-region dihydrodiol epoxide adjacent to the methyl group. The formation of these adducts distorts the DNA helix, leading to errors during DNA replication and transcription.

The (+)-enantiomer of the 5-MeC diol epoxide is more tumorigenic and induces greater degrees of bending or local flexibility in the DNA structure upon adduction compared to the (-)-enantiomer.

Mutagenicity and Tumorigenicity

The formation of this compound-DNA adducts can lead to mutations if not repaired by cellular DNA repair mechanisms. The predominant mutations observed are G to T transversions. In studies with strain A/J mice, mutations in the K-ras gene were frequently observed in 5-MeC-induced lung tumors, with GGT to TGT, GGT to GTT, and GGT to CGT mutations in codon 12 being common.

The mutagenic potential of this compound and its metabolites has been demonstrated in various experimental systems, including Salmonella typhimurium and V79MZ cells. The proximate carcinogen, 5-MeC-1,2-diol, is a major mutagenic metabolite.

Tumorigenicity studies in newborn mice and on mouse skin have confirmed the high carcinogenic potential of this compound and its metabolites. The anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (anti-DE-I) has been identified as a major ultimate carcinogen of this compound in newborn mice.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the carcinogenicity of this compound.

Table 1: Cytotoxicity of this compound and its Metabolites

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | V79MZ | 3.1 ± 0.2 | |

| This compound | hCYP1B1 | 1.6 ± 0.2 | |

| This compound | hCYP1A1 | 1.6 ± 0.2 | |

| This compound | hCYP1B1+hGSTP1-25 | 3.1 ± 0.3 |

| this compound | hCYP1A1+hGSTP1-23 | 3.2 ± 0.3 | |

Table 2: Tumorigenicity of this compound and its Metabolites in Newborn Mice

| Compound (56 nmol total dose) | Lung Tumors/Mouse | Liver Tumors/Mouse | Reference |

|---|

| anti-DE-I | 4.6 | 1.2 | |

Table 3: Tumor-Initiating Activity of this compound and its Metabolites on Mouse Skin

| Compound (100 nmol initiating dose) | Tumors/Mouse | Reference |

|---|---|---|

| anti-DE-I | 4.4 |

| anti-DE-II | 0 | |

Table 4: Formation Rates of 5-MeC-1,2-diol in Human Liver and Lung Microsomes

| Tissue | Formation Rate (pmol/mg protein/min) | Reference |

|---|---|---|

| Liver | 0.2 - 2.3 |

| Lung | Comparable to liver, but less extent | |

Experimental Protocols

hprt Mutagenicity Assay in V79MZ Cells

This assay measures the frequency of mutation at the hypoxanthine-guanine phosphoribosyltransferase (hprt) locus.

-

Cell Plating: Plate V79MZ cells (and CYP-expressing variants) at a density of 5 x 105 cells per 100 mm plate.

-

Exposure: After overnight incubation, expose the cells to varying concentrations of this compound (e.g., 0.1, 0.3, or 1.0 µM) or its metabolites in the culture medium for 48 hours.

-

Recovery: Rinse the cells twice with culture medium and add fresh medium. Allow the cells to recover overnight.

-

Phenotypic Expression: Sub-culture the cells at their original density for 6-7 days to allow for the expression of the mutant phenotype. Sub-culture every 2-3 days.

-

Selection: Plate the cells in a medium containing a selective agent (e.g., 6-thioguanine) to select for hprt mutants.

-

Colony Staining and Counting: After a suitable incubation period, fix and stain the plates to visualize and count the mutant colonies.

-

Calculation: Calculate the mutation frequency by dividing the number of mutant colonies by the total number of viable cells plated.

dot

Caption: Workflow for the hprt mutagenicity assay.

Analysis of DNA Adducts in Mouse Skin

This protocol describes the identification of this compound-DNA adducts from mouse skin.

-

Treatment: Treat the skin of CD-1 mice with tritium-labeled this compound.

-

DNA Isolation: After a specified time (e.g., 24 hours), isolate DNA from the treated skin areas.

-

Enzymatic Hydrolysis: Hydrolyze the isolated DNA to deoxyribonucleosides using a cocktail of enzymes (e.g., DNase I, snake venom phosphodiesterase, and alkaline phosphatase).

-

Chromatographic Separation: Separate the deoxyribonucleoside adducts from the normal deoxyribonucleosides using chromatography. A common method is Sephadex LH-20 column chromatography with a methanol:water gradient.

-

Further Analysis: Analyze the fractions containing the adducts further using reverse-phase high-pressure liquid chromatography (HPLC).

-

Identification: Identify the adducts by comparing their chromatographic retention times with those of synthetic standards of this compound dihydrodiol epoxide-DNA adducts.

Conclusion

The carcinogenicity of this compound is a well-defined process initiated by metabolic activation via the diol epoxide pathway, leading to the formation of DNA adducts, subsequent mutations, and ultimately, tumor formation. The presence of a bay-region methyl group is a key structural feature that enhances its carcinogenic potency. Understanding these mechanisms is crucial for assessing the risk posed by this environmental carcinogen and for developing strategies for cancer prevention and therapy. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers working in this field.

References

- 1. Carcinogenicity of methylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and mutagenicity of this compound and its 1,2-dihydrodiol in V79MZ cells modified to express human CYP1A1 or CYP1B1, in the presence or absence of human GSTP1 coexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of an Alkylated Polycyclic Aromatic Hydrocarbon this compound in Human Hepatoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Metabolic Activation of 5-Methylchrysene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylchrysene (5-MC) is a polycyclic aromatic hydrocarbon (PAH) and a potent carcinogen found in tobacco smoke and other products of incomplete combustion.[1][2] Its carcinogenicity is not inherent but is a consequence of metabolic activation within the body to reactive intermediates that can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[3][4] This technical guide provides an in-depth overview of the metabolic activation pathways of this compound, focusing on the key enzymatic players, the resulting metabolites, and the formation of DNA adducts. Detailed experimental protocols and quantitative data are presented to aid researchers in studying the metabolism and genotoxicity of this compound.

Core Metabolic Activation Pathways

The metabolic activation of this compound primarily proceeds through two main pathways: the Diol-Epoxide Pathway and the ortho-Quinone Pathway . These pathways involve a series of enzymatic reactions that convert the relatively inert 5-MC into highly reactive electrophiles.

The Diol-Epoxide Pathway

The diol-epoxide pathway is considered the major route for the metabolic activation of this compound to its ultimate carcinogenic form.[3] This multi-step process is initiated by the cytochrome P450 (CYP) monooxygenases.

-

Epoxidation: CYP enzymes, particularly CYP1A1 and CYP1A2, catalyze the epoxidation of 5-MC at the 1,2- or 7,8-positions, forming arene oxides.

-

Hydrolysis: The resulting epoxides are then hydrolyzed by microsomal epoxide hydrolase (mEH) to form trans-dihydrodiols. The principal proximate carcinogen formed is trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MC-1,2-diol). The 7,8-diol is also formed.

-

Second Epoxidation: The dihydrodiols undergo a second epoxidation reaction, also catalyzed by CYP enzymes (primarily CYP1A1 and CYP1B1), to form diol epoxides. Two key bay-region diol epoxides are formed:

-

trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (anti-DE-I): This is considered the major ultimate carcinogen of this compound.

-

trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-5-methylchrysene (anti-DE-II): This is another carcinogenic diol epoxide, but it is generally less tumorigenic than anti-DE-I.

-

The diol epoxides are highly reactive electrophiles that can covalently bind to the nucleophilic sites on DNA bases, forming stable DNA adducts.

The ortho-Quinone Pathway

A second, more recently elucidated pathway involves the formation of ortho-quinones. This pathway also contributes to the genotoxicity of this compound.

-

Formation of Catechols: The initial trans-dihydrodiols can be further oxidized by aldo-keto reductases (AKRs) to form catechols.

-

Oxidation to o-Quinones: These catechols can then be oxidized to highly reactive ortho-quinones, such as 5-MC-1,2-dione.

-

Redox Cycling and DNA Adducts: These o-quinones can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative DNA damage. They can also directly react with DNA to form both stable and depurinating DNA adducts.

Key Enzymes in this compound Metabolism

Several families of enzymes are critically involved in the metabolic activation of this compound. The specific isoforms involved can vary between tissues, such as the liver and lungs.

-

Cytochrome P450 (CYP) Superfamily: These heme-containing enzymes are central to the initial oxidation of 5-MC.

-

CYP1A1: Plays a major role in the metabolic activation of 5-MC, particularly in the lungs. It is involved in the formation of the proximate carcinogen 5-MC-1,2-diol.

-

CYP1A2: An important catalyst for the metabolic activation of 5-MC in the human liver, involved in the formation of 5-MC-1,2-diol.

-

CYP1B1: Involved in the conversion of the 5-MC-1,2-diol to the ultimate carcinogenic diol epoxide.

-

CYP3A4: Primarily responsible for the hydroxylation of the methyl group of 5-MC, a detoxification pathway, although it can also contribute to ring oxidation.

-

-

Microsomal Epoxide Hydrolase (mEH): This enzyme is responsible for the hydrolysis of the initial arene oxides to form trans-dihydrodiols.

-

Aldo-Keto Reductases (AKRs): These enzymes are involved in the ortho-quinone pathway, catalyzing the oxidation of dihydrodiols to catechols.

DNA Adduct Formation

The ultimate carcinogenic metabolites of this compound, the diol epoxides and ortho-quinones, are highly electrophilic and readily react with cellular macromolecules, most critically with DNA.

The bay-region diol epoxides, particularly anti-DE-I, react predominantly with the exocyclic amino groups of deoxyguanosine (dG) and deoxyadenosine (dA) residues in DNA. The major adduct formed is with the N2 position of guanine. These bulky adducts can distort the DNA helix, leading to errors during DNA replication and transcription, which can result in mutations (such as G to T transversions) and the initiation of cancer.

Quantitative Data on this compound Metabolism

Table 1: Relative Activity of Human Cytochrome P450 Isoforms in the Metabolism of this compound

| CYP Isoform | Primary Role in 5-MC Metabolism | Predominant Tissue | Reference(s) |

| CYP1A1 | Formation of 1,2- and 7,8-diols (proximate carcinogens) | Lung | , |

| CYP1A2 | Formation of 1,2- and 7,8-diols (proximate carcinogens) | Liver | , |

| CYP1B1 | Conversion of 1,2-diol to diol epoxide (ultimate carcinogen) | Extrahepatic tissues | |

| CYP3A4 | Methyl-hydroxylation (detoxification) and some ring oxidation | Liver | , |

Table 2: Cytotoxicity of this compound and its 1,2-Dihydrodiol Metabolite in V79MZ Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | V79MZ (parental) | 3.1 ± 0.2 | |

| This compound | V79MZ-hCYP1A1 | 1.6 ± 0.2 | |

| This compound | V79MZ-hCYP1B1 | 1.6 ± 0.2 | |

| 5-MC-1,2-diol | V79MZ (parental) | > 3.0 | |

| 5-MC-1,2-diol | V79MZ-hCYP1A1 | 0.076 ± 0.02 | |

| 5-MC-1,2-diol | V79MZ-hCYP1B1 | 0.11 ± 0.03 |

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol is adapted for the study of this compound metabolism.

Materials:

-

Human liver microsomes (pooled)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Ice-cold acetonitrile

-

Microcentrifuge tubes

-

Incubator/water bath at 37°C

Procedure:

-

Preparation: On ice, prepare a master mix containing potassium phosphate buffer, MgCl2, and the NADPH regenerating system.

-

Pre-incubation: In a microcentrifuge tube, add the required volume of the master mix and the human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL). Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the reaction by adding a small volume of the this compound stock solution to the pre-incubated mixture. The final substrate concentration can range from 0.1 µM to 10 µM. The final solvent concentration should be low (<1%).

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile.

-

Sample Processing: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Analysis: Carefully transfer the supernatant to a clean tube for analysis by HPLC or LC-MS/MS.

HPLC Analysis of this compound Metabolites

This is a general protocol that may require optimization for specific equipment and metabolites.

Instrumentation:

-

HPLC system with a UV and/or fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A linear gradient from 50% to 95% B over 30 minutes, followed by a hold at 95% B for 10 minutes, and then re-equilibration to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10-20 µL

-

UV Detection: Monitor at wavelengths such as 254 nm and 268 nm.

-

Fluorescence Detection: Excitation at 273 nm and emission at 391 nm can be used for sensitive detection of 5-MC and its metabolites.

Analysis of this compound-DNA Adducts by 32P-Postlabeling Assay

This is a highly sensitive method for detecting DNA adducts.

Principle:

The method involves the enzymatic digestion of DNA to 3'-monophosphate deoxynucleotides, followed by the enrichment of adducted nucleotides. The adducted nucleotides are then radiolabeled at the 5'-hydroxyl group using [γ-32P]ATP and T4 polynucleotide kinase. The 32P-labeled adducts are then separated by thin-layer chromatography (TLC) and quantified by autoradiography and scintillation counting.

Key Steps:

-

DNA Isolation: Isolate DNA from cells or tissues exposed to this compound.

-

Enzymatic Digestion: Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides, for example, by nuclease P1 treatment which dephosphorylates normal nucleotides but not bulky aromatic adducts.

-

32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

-

TLC Separation: Separate the 32P-labeled adducts by multi-dimensional thin-layer chromatography on polyethyleneimine (PEI)-cellulose plates.

-

Detection and Quantification: Visualize the adduct spots by autoradiography and quantify the radioactivity by scintillation counting or phosphorimaging.

Visualizations

Metabolic Activation Pathways of this compound

Metabolic activation pathways of this compound.

Experimental Workflow for In Vitro Metabolism Study

Workflow for in vitro metabolism of this compound.

Conclusion

The metabolic activation of this compound is a complex process involving multiple enzymatic pathways that ultimately lead to the formation of highly reactive genotoxic metabolites. The diol-epoxide pathway, resulting in the formation of bay-region diol epoxides, is the most well-established route to its carcinogenicity. However, the ortho-quinone pathway also contributes to its toxicological profile. Understanding these pathways, the enzymes involved, and the resulting DNA adducts is crucial for assessing the carcinogenic risk of this compound and for developing strategies for cancer prevention. The experimental protocols and data provided in this guide offer a framework for researchers to further investigate the metabolism and biological effects of this important environmental carcinogen.

References

- 1. Metabolism of this compound and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. A new efficient route to the phenolic derivatives of chrysene and this compound, precursors to dihydrodiol and diol epoxide metabolites of chrysene and this compound, through Suzuki cross-coupling reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Role of Cytochrome P450 Enzymes in the Metabolism of 5-Methylchrysene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methylchrysene (5-MC), a potent polycyclic aromatic hydrocarbon (PAH) carcinogen found in tobacco smoke and other combustion products, requires metabolic activation to exert its genotoxic effects. This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. This technical guide provides an in-depth overview of the pivotal role of CYP enzymes in the biotransformation of 5-MC, detailing the metabolic pathways, identifying the key P450 isoforms involved, and presenting available quantitative data on their activity. Furthermore, this guide outlines the detailed experimental protocols utilized in the study of 5-MC metabolism, offering a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.

Introduction to this compound and its Carcinogenicity

This compound is a five-ring polycyclic aromatic hydrocarbon that has been identified as a strong carcinogen in various animal models.[1][2] Its presence in environmental sources such as tobacco smoke makes it a significant concern for human health.[2] Like many PAHs, 5-MC is chemically inert and requires metabolic activation to reactive intermediates that can bind to cellular macromolecules, including DNA, to initiate carcinogenesis.[3][4] The metabolic activation of 5-MC is a complex process involving a series of enzymatic reactions, with cytochrome P450 enzymes playing a central role in the initial and rate-limiting steps.

Metabolic Activation of this compound: The Diol Epoxide Pathway

The primary pathway for the metabolic activation of this compound is the diol epoxide pathway, a well-established mechanism for the activation of many carcinogenic PAHs. This multi-step process is initiated by the oxidation of the 5-MC molecule by CYP enzymes.

The key steps in the metabolic activation of this compound are as follows:

-

Epoxidation: Cytochrome P450 enzymes catalyze the initial oxidation of 5-MC to form an epoxide at the 1,2-position of the chrysene ring system.

-

Hydration: The resulting epoxide is then hydrolyzed by epoxide hydrolase to form trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MC-1,2-diol), a proximate carcinogen.

-

Second Epoxidation: The 5-MC-1,2-diol undergoes a second epoxidation, also catalyzed by CYP enzymes, at the 3,4-position, leading to the formation of a highly reactive bay-region diol epoxide, this compound-1,2-diol-3,4-epoxide. This ultimate carcinogen can then form covalent adducts with DNA, leading to mutations and the initiation of cancer.

Key Cytochrome P450 Isoforms in this compound Metabolism

Several cytochrome P450 isoforms have been identified as key players in the metabolic activation of this compound. The specific enzymes involved can vary between tissues, such as the liver and lungs.

-

CYP1A1: This enzyme is highly active in the lung and plays a major role in the metabolic activation of 5-MC in this tissue. Its expression is induced by exposure to PAHs, including 5-MC itself.

-

CYP1A2: In the liver, CYP1A2 is a significant contributor to the formation of the proximate carcinogen, 5-MC-1,2-diol.

-

CYP1B1: Similar to CYP1A1, CYP1B1 is involved in the metabolic activation of PAHs and is implicated in 5-MC metabolism.

-

CYP2C10: Studies have shown that CYP2C10 is an important catalyst in the metabolic activation of 5-MC in the human liver.

-

CYP3A4: While primarily involved in the metabolism of a wide range of pharmaceuticals, CYP3A4 also contributes to the metabolism of 5-MC, particularly through the hydroxylation of the methyl group to form 5-hydroxymethylchrysene.

Quantitative Analysis of this compound Metabolism

The following tables summarize the available quantitative data on the metabolism of this compound by cytochrome P450 enzymes. It is important to note that specific kinetic parameters, such as Km and Vmax values, for the metabolism of this compound by individual human P450 isoforms are not extensively reported in the currently available literature. The data presented here is derived from studies using human liver and lung microsomes, as well as cell-based assays.

Table 1: Formation Rates of the Proximate Carcinogen trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MC-1,2-diol) in Human Tissues

| Tissue | Enzyme Source | Formation Rate (pmol/mg protein/min) | Reference |

| Liver | Human Microsomes | 0.2 - 2.3 | |

| Lung | Human Microsomes | Activity detected in 4 out of 11 samples (less than hepatic samples) |

Table 2: Relative Activity of Recombinant Human P450 Isoforms in this compound Metabolism

| P450 Isoform | Primary Metabolic Reaction | Relative Activity | Reference |

| CYP1A1 | Ring oxidation | High | |

| CYP1A2 | Ring oxidation | High | |

| CYP1B1 | Ring oxidation | Implicated | |

| CYP2C10 | Ring oxidation | High | |

| CYP3A4 | Methyl hydroxylation | Substantial |

Table 3: Cytotoxicity of this compound (5-MC) and its Metabolite in V79MZ Cells Expressing Human CYP1A1 or CYP1B1

| Compound | Cell Line | IC50 (µM) | Reference |

| 5-MC | V79MZ (control) | 3.1 ± 0.2 | |

| hCYP1B1 | 1.6 ± 0.2 | ||

| hCYP1A1 | 1.6 ± 0.2 | ||

| 5-MC-1,2-diol | V79MZ (control) | > 3.0 | |

| hCYP1B1 | 0.11 ± 0.03 | ||

| hCYP1A1 | 0.076 ± 0.02 |

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Activation Pathway of this compound

Caption: Metabolic activation pathway of this compound by cytochrome P450 enzymes.

Experimental Workflow for Studying this compound Metabolism

Caption: A typical experimental workflow for studying the in vitro metabolism of this compound.

Detailed Experimental Protocols

In Vitro Metabolism of this compound with Human Liver Microsomes

This protocol is adapted from studies investigating the metabolism of PAHs in human liver microsomes.

Materials:

-

Human liver microsomes (pooled from multiple donors)

-

This compound (5-MC) stock solution in a suitable solvent (e.g., DMSO)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Acetonitrile (for reaction termination)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC-grade solvents (e.g., water, methanol, acetonitrile)

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (typically 0.5-1.0 mg/mL protein concentration) in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding the 5-MC stock solution to the incubation mixture. The final concentration of 5-MC can range from 1 µM to 50 µM, and the final solvent concentration should be kept low (e.g., <1%) to avoid inhibition of enzymatic activity.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15, 30, or 60 minutes) with gentle shaking.

-

Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Centrifuge the mixture to pellet the precipitated proteins.

-

Metabolite Extraction:

-

Transfer the supernatant to a clean tube.

-

Dilute the supernatant with water and load it onto a pre-conditioned C18 SPE cartridge.

-